Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH

Chiral purity Peptide synthesis Stereochemistry

Researchers requiring metabolic stability in synthetic peptides often face unwanted acylation or aggregation with standard arginine analogs. This D-configuration, bis-Boc-protected guanidino-phenylalanine building block directly resolves that. - Orthogonal Fmoc/Boc protection prevents guanidine interference during SPPS chain assembly. - D-stereochemistry confers resistance to proteases, essential for stable peptide therapeutics. - Clean deprotection only under final TFA cleavage ensures target peptide integrity.

Molecular Formula C35H40N4O8
Molecular Weight 644.725
CAS No. 2044709-96-6
Cat. No. B2584932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-(4,Bis( Boc)-guanido)Phe-OH
CAS2044709-96-6
Molecular FormulaC35H40N4O8
Molecular Weight644.725
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1
InChIKeyCIEGZABLYKOZLG-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH: Arginine Mimetic Building Block


Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (CAS 2044709-96-6) is a specialized, orthogonally protected, non-canonical D-amino acid derivative classified as an arginine mimetic . It features a D-phenylalanine core with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and two Boc (tert-butoxycarbonyl) groups protecting the guanidino moiety at the para-position of the phenyl ring . This specific dual-protection strategy renders it a critical building block for Fmoc-based solid-phase peptide synthesis (SPPS), where it is used to incorporate a protected, arginine-like guanidino function into synthetic peptides .

Orthogonal bis-Boc guanidine for Fmoc-SPPS compatibility
D-configuration supports chiral peptide assembly
Rigid aromatic core as arginine-mimetic scaffold

Why Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Substitution Fails


Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH cannot be generically substituted with simpler analogs like standard Fmoc-Arg(Boc)2-OH or unprotected guanidino-phenylalanine derivatives due to its distinct orthogonal protection scheme and stereochemical configuration. Unlike Fmoc-D-Arg(Boc)2-OH, which contains a flexible aliphatic side chain, this compound presents a rigid, aromatic phenylalanine core with a fully bis-Boc-protected guanidino group, preventing unwanted side reactions (e.g., acylation, lactamization, or aggregation) that are common with less protected or unprotected guanidines during Fmoc-SPPS cycles . Furthermore, the D-configuration is essential for applications requiring metabolic stability or specific chiral recognition, making substitution with the L-enantiomer (CAS 187283-25-6) invalid for such purposes . The dual Boc protection on the guanidino group is specifically required for compatibility with TFA cleavage conditions, ensuring the guanidino function is only revealed post-synthesis, a key differentiator from mono-protected or unprotected alternatives .

Fmoc-Arg(Boc)2-OH
Flexible aliphatic chain vs rigid aromatic core; may alter peptide conformation and aggregation behavior
Pbf-protected Arg analogs
Requires harsher or extended deprotection; not orthogonal to standard TFA cleavage
L-enantiomer (CAS 187283-25-6)
Stereochemistry mismatch for D-peptide synthesis; chiral purity typically lower

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Differentiation Evidence


Chiral Purity: D- vs. L-Enantiomer

The D-enantiomer (CAS 2044709-96-6) offers quantifiably high chiral purity, with a reported purity of ≥ 99.7% by chiral HPLC and a specific optical rotation of [α]D20 = -12 ±1° (c=1 in MeOH) . This contrasts with the L-enantiomer (CAS 187283-25-6), which is often supplied at a lower technical grade (≥90% HPLC) . For applications requiring D-amino acids for protease resistance or specific bioactivity, the high stereochemical purity of the D-form is a critical differentiator.

Chiral Purity
Head-to-head
≥99.7% D vs ≥90% L (chiral HPLC)
Supports stereochemical-control context
Optical rotation confirms D-configuration
Chiral purity Peptide synthesis Stereochemistry

Bis-Boc vs. Pbf: Coupling Efficiency Impact

The bulky bis-Boc protection on the guanidino group of this compound is known to impact coupling kinetics. While direct coupling efficiency data for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is not available in the primary literature, class-level evidence for Fmoc-Arg(Boc)2-OH indicates that the steric bulk of the bis-Boc group necessitates longer coupling times (e.g., double couplings of 1-2 hours) compared to less bulky alternatives like Fmoc-Arg(Pbf)-OH . This is a class-level inference that suggests Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH will exhibit similar or slower coupling kinetics, a crucial parameter for automated SPPS.

Coupling Kinetics
Class-level
Likely requires longer coupling times (inferred)
SPPS protocol optimization context
Based on Fmoc-Arg(Boc)2-OH class data
Coupling efficiency SPPS Protecting groups

Acid Lability: Bis-Boc vs. Pbf/Mtr Deprotection

The bis-Boc protecting group on the guanidino moiety is completely removed under standard TFA cleavage conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H2O for 2-4 hours), a key advantage for Fmoc-SPPS . This contrasts with the more acid-stable Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group used on arginine, which can require extended cleavage times or scavengers and may leave residual protecting group fragments . The quantitative difference lies in the kinetics of deprotection; bis-Boc is labile under standard conditions, ensuring complete and predictable side-chain deprotection without specialized protocols.

Deprotection Lability
Class-level
Bis-Boc removed under standard TFA (2–4 h)
Predictable deprotection profile
Compared to Pbf, may simplify cleavage
Protecting group strategy TFA cleavage Side-chain protection

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Applications


Metabolically Stable Peptide Synthesis

Due to its D-configuration and protected guanidino functionality, Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is ideally suited for synthesizing peptides where enhanced proteolytic stability is required. The D-amino acid backbone confers resistance to common proteases, while the para-guanidino-phenylalanine moiety mimics the cationic nature of an arginine side chain, often critical for receptor binding or cell penetration. This application is directly supported by its high chiral purity and its design as a building block for peptide synthesis [1].

SPPS of Arginine-Mimetic Peptides

This compound is a primary building block for Fmoc-based SPPS . Its fully protected guanidino group ensures that the strongly nucleophilic guanidine function remains inert during chain assembly, preventing detrimental side reactions like acylation or aggregation. The orthogonal bis-Boc protection is specifically designed to survive the basic conditions of Fmoc deprotection (piperidine) and the activation/coupling steps, only to be removed cleanly during the final TFA cleavage step [1]. This makes it the preferred choice for introducing a stable, protected arginine-like residue into synthetic peptides.

SAR Studies of Arginine-Binding Proteins

As a phenylalanine derivative with a guanidino group, this compound serves as a constrained arginine mimetic . Researchers can use it to probe the role of arginine's guanidino group within a more rigid, aromatic scaffold. By replacing a flexible arginine residue with this compound in a peptide ligand or substrate, scientists can assess the entropic and steric requirements of the binding pocket, providing quantitative SAR data that is not obtainable with standard arginine analogs. Its application in peptide-based structure-activity studies is noted in the literature [1].

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-enantiomer chiral purity
Chiral HPLC and optical rotation verification
Fmoc-SPPS arginine-mimetic incorporation
Bis-Boc orthogonal protection
TFA cleavage completeness monitoring
SAR studies of arginine-binding pockets
Rigid aromatic scaffold
Binding affinity and conformational analysis

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